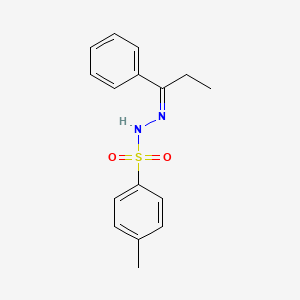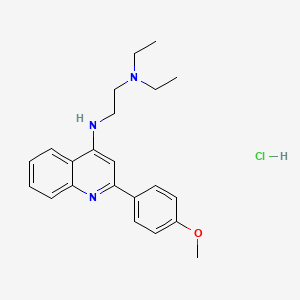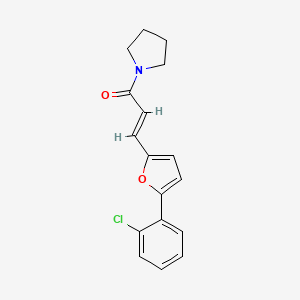
1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C₉H₁₀Cl₃NO and a molecular weight of 254.54 g/mol It is known for its unique structure, which includes a trichloromethyl group and a pyridine ring substituted with a methyl group
Preparation Methods
The synthesis of 1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol typically involves the reaction of 2,6-dimethylpyridine with trichloroacetaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trichloromethyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound useful in research focused on understanding molecular mechanisms .
Comparison with Similar Compounds
1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trichloro-2-methylpropan-2-ol: Similar in structure but lacks the pyridine ring, leading to different chemical properties and applications.
2,6-Dimethylpyridine: A precursor in the synthesis of the compound, with distinct properties due to the absence of the trichloromethyl group.
Properties
CAS No. |
56211-75-7 |
|---|---|
Molecular Formula |
C9H10Cl3NO |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3 |
InChI Key |
TWTSKQISZZIJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)


![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)




